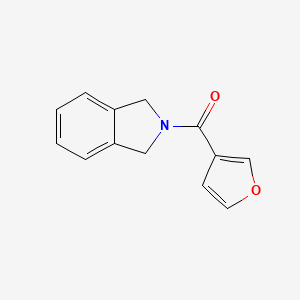
Furan-3-il(isoindolin-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl(isoindolin-2-yl)methanone is a compound that can be synthesized through various methods involving furan derivatives. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and an isoindolinone structure, which is a bicyclic system containing an isoindoline fused to a ketone group.
Synthesis Analysis
The synthesis of compounds related to furan-3-yl(isoindolin-2-yl)methanone has been explored through different synthetic routes. One method involves an intramolecular Diels-Alder cycloaddition (IMDAF) reaction of 2-amido substituted furans, which leads to the formation of hexahydroindolinones . Another approach is a one-pot selective cascade process that successfully synthesizes enantiopure tricyclic isoindolinones from furan derivatives, which is a straightforward method yielding good overall results . Additionally, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from 2-(4-hydroxybut-1-yn-1-yl)benzonitriles and aryl aldehydes under the action of triflic acid has been demonstrated, involving a one-pot, three-component reaction .
Molecular Structure Analysis
The molecular structure of furan-3-yl(isoindolin-2-yl)methanone derivatives is complex, often involving multiple ring systems. The IMDAF reaction used in the synthesis of hexahydroindolinones results in a stereochemical outcome where the sidearm of the tethered alkenyl group is oriented syn with respect to the oxygen bridge . The tricyclic isoindolinones synthesized through the cascade process involve the formation of five new bonds, including C-C, C-O, and C-N bonds . The spiro compounds synthesized from benzonitriles and aryl aldehydes involve the formation of two five-membered rings, one C-N bond, two C-O bonds, and one C-C bond .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan-3-yl(isoindolin-2-yl)methanone derivatives are diverse and include cycloadditions, ring openings, and cascade reactions. The IMDAF reaction leads to a nitrogen-assisted ring opening and subsequent rearrangement to form the ketone . The one-pot cascade process for synthesizing tricyclic isoindolinones involves a selective sequence that forms multiple bonds in a single step . The synthesis of spiro compounds involves intramolecular sequential Prins and Ritter reactions, followed by ring opening and final cyclization .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of furan-3-yl(isoindolin-2-yl)methanone are not detailed in the provided papers, the properties can be inferred based on the structural features and synthetic methods. The presence of multiple ring systems and heteroatoms likely contributes to the compound's polarity, solubility, and reactivity. The methods used for synthesis, such as the IMDAF reaction and the one-pot cascade process, suggest that the compound and its derivatives can be synthesized under relatively mild conditions, which may be indicative of their stability . The use of Lewis acids and Brønsted acids in the reactions may also influence the physical properties of the resulting compounds .
Aplicaciones Científicas De Investigación
Síntesis farmacéutica
Los heterociclos de isoindolina-1,3-diona, que se caracterizan por un núcleo de isoindolina y grupos carbonilo en las posiciones 1 y 3, han ganado una atención significativa por su posible uso en la síntesis farmacéutica . Se han utilizado para diseñar nuevas moléculas debido a su amplia gama de aplicaciones .
Herbicidas
Estos compuestos también han encontrado aplicaciones en el desarrollo de herbicidas . Su estructura química y reactividad únicas los hacen adecuados para este propósito.
Colorantes y tintes
Los heterociclos de isoindolina-1,3-diona se han utilizado en la producción de colorantes y tintes . Su naturaleza aromática y la presencia de grupos carbonilo contribuyen a sus propiedades de color.
Aditivos para polímeros
Estos compuestos se han utilizado como aditivos en polímeros . Pueden mejorar las propiedades de los polímeros, haciéndolos más adecuados para diversas aplicaciones.
Síntesis orgánica
Los heterociclos de isoindolina-1,3-diona se han utilizado en la síntesis orgánica . Pueden sufrir varias reacciones químicas, lo que los hace útiles en la síntesis de una amplia gama de compuestos orgánicos.
Materiales fotocromáticos
Estos compuestos han encontrado aplicaciones en el desarrollo de materiales fotocromáticos . Estos materiales cambian de color en respuesta a la luz, y los heterociclos de isoindolina-1,3-diona pueden contribuir a esta propiedad.
Actividad antibacteriana
Los derivados de furano han mostrado una actividad antibacteriana prometedora contra bacterias gram-positivas y gram-negativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antibacterianos.
Actividad anticancerígena
Los compuestos que contienen furano han mostrado actividad anticancerígena . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos contra el cáncer.
Mecanismo De Acción
Target of Action
Furan-3-yl(isoindolin-2-yl)methanone is a complex compound that likely interacts with multiple targets. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the biological action of compounds like chalcones, which have a similar structure, is thought to be due to the conjugation of the double bond with the carbonyl group . This allows them to interact with various biological targets and induce a range of effects.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological pathways . For instance, they can interfere with the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Result of Action
The molecular and cellular effects of Furan-3-yl(isoindolin-2-yl)methanone’s action are likely diverse, given the range of potential targets and pathways it may affect. For instance, if it acts similarly to other indole derivatives, it could have antiviral effects by inhibiting viral replication, anticancer effects by inhibiting cell proliferation, and anti-inflammatory effects by reducing the production of inflammatory mediators .
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(12-5-6-16-9-12)14-7-10-3-1-2-4-11(10)8-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPXOUASLFEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)
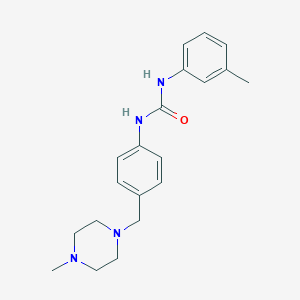
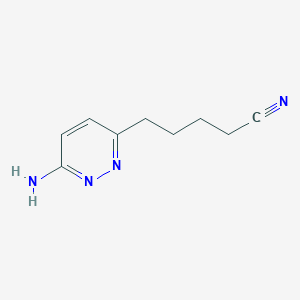

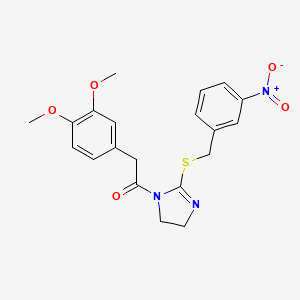
![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

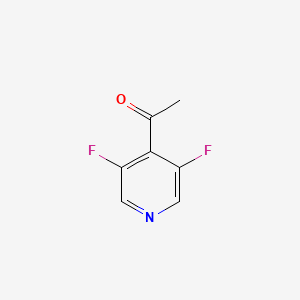
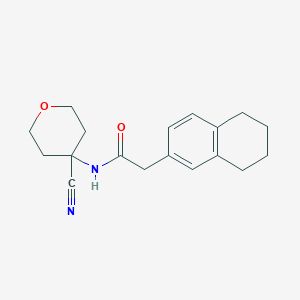
![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)